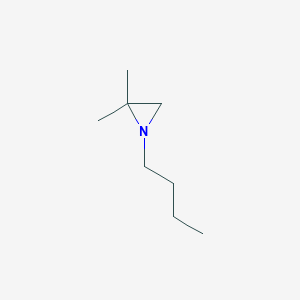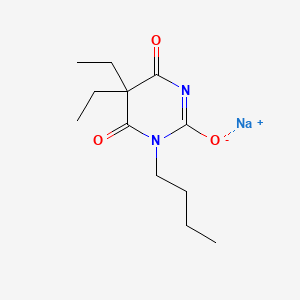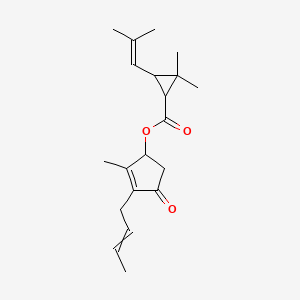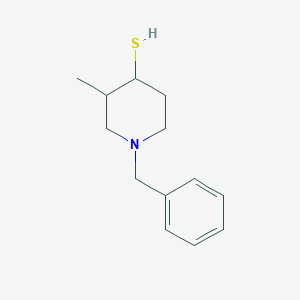
3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol is a complex organic compound that features a piperidine ring substituted with a benzyl group and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylamino Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Substitution Products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol
- 3-(1-Benzylpiperidin-4-yl)-3-(dimethylamino)propan-1-ol
- 3-(1-Benzylpiperidin-4-yl)-3-(hydroxyamino)propan-1-ol
Uniqueness
3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H26N2O |
|---|---|
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C16H26N2O/c1-17-16(9-12-19)15-7-10-18(11-8-15)13-14-5-3-2-4-6-14/h2-6,15-17,19H,7-13H2,1H3 |
Clave InChI |
CXKSLZBMNOGNDC-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCO)C1CCN(CC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)





![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)

![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)


![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)
